4-ethoxy-1-phenyl-1H-pyrrol-2(5H)-one

Physicochemical profiling Drug-likeness Lead optimisation

Researchers seeking novel FPR1 antagonists often face limited SAR options at the 4-position of the 1H-pyrrol-2(5H)-one scaffold. This 4-ethoxy analog fills that gap with a distinct electronic (σₚ ≈ -0.24), lipophilic (Hansch π ≈ +0.38), and steric profile. Key benefits: • Enables direct SAR comparison vs. 4-methoxy, 4-hydroxy, and unsubstituted analogs. • Computed XLogP3 = 1.4 and TPSA = 29.5 Ų support cell-based neutrophil chemotaxis and adhesion assays. • Supplied at ≥97% purity, ready for inclusion in focused FPR1 screening libraries.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 141694-11-3
Cat. No. B128258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-1-phenyl-1H-pyrrol-2(5H)-one
CAS141694-11-3
Synonyms2H-Pyrrol-2-one,4-ethoxy-1,5-dihydro-1-phenyl-(9CI)
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCOC1=CC(=O)N(C1)C2=CC=CC=C2
InChIInChI=1S/C12H13NO2/c1-2-15-11-8-12(14)13(9-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3
InChIKeyWTYYLYOKLMVCDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-1-phenyl-1H-pyrrol-2(5H)-one Identity and Class Profile


4‑Ethoxy‑1‑phenyl‑1H‑pyrrol‑2(5H)-one (C₁₂H₁₃NO₂, MW 203.24 g/mol) is a synthetic, heterocyclic small molecule belonging to the 1‑phenyl‑1H‑pyrrol‑2(5H)-one scaffold [1]. The compound is listed in chemical supplier catalogs at a typical purity of 97% . Published primary literature has studied 1H-pyrrol-2(5H)-one derivatives as competitive antagonists of the formyl peptide receptor 1 (FPR1), a G‑protein coupled receptor implicated in inflammatory neutrophil trafficking [2]. However, the specific 4‑ethoxy‑1‑phenyl analog has not been independently characterised in peer‑reviewed comparative pharmacology studies at the time of this analysis.

1‑Phenyl‑1H‑pyrrol‑2(5H)‑one scaffold with reported FPR1 antagonist chemotype context
Commercially available as screening compound (multi‑vendor stock)

4-Ethoxy-1-phenyl-1H-pyrrol-2(5H)-one: Differentiation from Generic Analogs


Within the 1‑phenyl‑1H‑pyrrol‑2(5H)-one chemotype, even minor modifications at the 4‑position can profoundly alter pharmacological activity. Structure–activity relationship (SAR) studies on related 4‑aroyl‑3‑hydroxy‑5‑phenyl‑1H‑pyrrol‑2(5H)-ones demonstrate that substituent identity at the 4‑position directly governs FPR1 antagonist potency and selectivity versus FPR2/FPR3 [1]. The 4‑ethoxy group imparts distinct electronic (σₚ ≈ –0.24), lipophilic (Hansch π ≈ +0.38), and steric parameters compared to 4‑methoxy, 4‑hydroxy, 4‑chloro, or unsubstituted analogs, which would predictably shift binding affinity, metabolic stability, and off‑target profiles [2]. Consequently, generic substitution without empirical validation risks loss of target engagement or introduction of unwanted pharmacology.

4‑substituent shift

Ethoxy (σₚ –0.24, π +0.38) may alter FPR1 affinity vs. methoxy, hydroxy, or unsubstituted analogs.

Metabolic stability

Electronic and lipophilic differences may shift metabolic profiles; direct substitution without validation risks off‑target effects.

Purity‑dependent activity

Analog purity varies (≥95% to 97%); lower purity batches may introduce confounding impurities in screening.

Quantitative Evidence for 4-Ethoxy-1-phenyl-1H-pyrrol-2(5H)-one


Physicochemical Differentiation Among 4-Substituted Analogs

Computed molecular descriptors from PubChem provide a physicochemical comparison between 4-ethoxy-1-phenyl-1H-pyrrol-2(5H)-one and its closest 4‑substituted analogs. The 4‑ethoxy analog exhibits a higher calculated lipophilicity (XLogP3 = 1.4) and larger topological polar surface area (TPSA = 29.5 Ų) than the 4‑methoxy analog, and markedly higher lipophilicity than the 4‑hydroxy analog. These differences can influence membrane permeability, solubility, and non‑specific protein binding [1][2].

Physicochemical Profile
Data to verify
XLogP3 1.4; TPSA 29.5 Ų; 3 rotatable bonds
Distinct lipophilicity–polarity balance vs. methoxy/hydroxy analogs
Computed properties; experimental confirmation recommended
Physicochemical profiling Drug-likeness Lead optimisation

FPR1 Antagonist Activity Baseline

The 1H-pyrrol-2(5H)-one scaffold has been validated as a competitive FPR1 antagonist chemotype. In a 2017 SAR study, 42 analogs of the 4‑aroyl‑3‑hydroxy‑5‑phenyl sub‑series were evaluated for inhibition of fMLF‑induced intracellular Ca²⁺ mobilisation in FPR1‑transfected HL60 cells, with the most potent analogs (compounds 14 and 17) achieving sub‑micromolar IC₅₀ values and selectivity over FPR2 and FPR3 [1]. While 4‑ethoxy‑1‑phenyl‑1H‑pyrrol‑2(5H)-one was not directly tested in this study, the conserved pyrrol‑2‑one core and 1‑phenyl substitution pattern support its candidacy as an FPR1 ligand. Prospective purchasers should verify FPR1 activity for this specific analog via custom screening.

FPR1 Antagonist Baseline
Class-level inference
Not directly tested; scaffold analogs show IC₅₀
Supports scaffold as FPR1 ligand candidate; verify activity for this analog
Validated in FPR1‑transfected HL60 Ca²⁺ flux assay (Kirpotina 2017)
Purity & Availability
Specification review
97% (HPLC); stocked multiple vendors
Supports immediate screening; purity edge over listed 4‑methoxy analog
Verify purity independently upon receipt
Inflammation FPR1 antagonism GPCR pharmacology

Commercial Availability and Purity Benchmarking

4‑Ethoxy‑1‑phenyl‑1H‑pyrrol‑2(5H)-one is commercially available from multiple suppliers at a standard purity of 97% (HPLC) . In contrast, several 4‑position analogs (e.g., 4‑hydroxy, 4‑amino, 4‑chloro, or 4‑methyl‑1‑phenyl‑1H‑pyrrol‑2(5H)-one) are either not commercially listed or are available only as custom synthesis products with longer lead times. The 4‑methoxy analog is listed by some vendors but frequently at lower purity (≥95%) . The commercial availability of the 4‑ethoxy analog at 97% purity supports its immediate use in screening campaigns without additional purification.

Purity & Availability
Specification review
97% (HPLC); stocked multiple vendors
Supports immediate screening; purity edge over listed 4‑methoxy analog
Verify purity independently upon receipt
Chemical procurement Building block Screening collection

Application Scenarios for 4-Ethoxy-1-phenyl-1H-pyrrol-2(5H)-one


FPR1 Inflammatory Disease Probe Expansion

Given the validated FPR1 antagonist activity of the broader 1H‑pyrrol‑2(5H)-one class [1], 4‑ethoxy‑1‑phenyl‑1H‑pyrrol‑2(5H)-one is suitable for inclusion in focused screening libraries aimed at identifying novel FPR1 antagonists with improved selectivity over FPR2/FPR3. Its distinct 4‑ethoxy substituent offers a lipophilicity profile (XLogP3 = 1.4) conducive to cell‑based neutrophil chemotaxis and adhesion assays.

SAR Expansion at 4-Position of Pyrrolone Scaffold

Medicinal chemists seeking to explore the 4‑position SAR of 1‑phenyl‑1H‑pyrrol‑2(5H)-ones can use this compound as a direct comparator to 4‑methoxy, 4‑hydroxy, and 4‑unsubstituted analogs. The 4‑ethoxy group balances moderate lipophilicity with hydrogen‑bond acceptor capacity, potentially optimising ADME properties without sacrificing on‑target potency [2].

Computational Docking Validation

The compound’s computed physicochemical parameters (TPSA = 29.5 Ų, XLogP3 = 1.4, 3 rotatable bonds) position it within CNS drug‑like chemical space [2]. Computational chemists can use the 4‑ethoxy analog to validate docking poses in FPR1 homology models, comparing predicted binding modes with those of the 4‑methoxy and 4‑hydroxy analogs to rationalise substituent effects on affinity.

Application
Selection Property
Validation Focus
FPR1 antagonist screening library
4‑Ethoxy chemotype with distinct lipophilicity vs. methoxy/hydroxy
FPR1/FPR2 selectivity and neutrophil chemotaxis assay response
4‑Position SAR comparator for pyrrolone scaffold
Moderate lipophilicity and H‑bond acceptor capacity
Comparative affinity and ADME endpoint review
FPR1 homology model docking validation
CNS drug‑like computed parameter space
Docking pose comparison with methoxy/hydroxy analogs
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